6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one
Overview
Description
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is a heterocyclic compound with a unique structure that combines a pyrido and pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-benzyl-3-oxo-piperidine-4-carboxylate with urea under acidic conditions to form the desired pyrido[4,3-D]pyrimidine ring system . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrido or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine-2,4(1H,3H)-dione
- 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
- 7-Benzyl-1,5,6,8-tetrahydropyrido[4,3-e]pyrimidine-2,4-dione
Uniqueness
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Its benzyl group and tetrahydropyrido[4,3-D]pyrimidine core make it a versatile scaffold for further modifications and applications in various fields .
Properties
IUPAC Name |
6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBYONJHDUREIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735932 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-72-4 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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